molecular formula C22H34NO5P B037839 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione CAS No. 120818-68-0

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione

Cat. No.: B037839
CAS No.: 120818-68-0
M. Wt: 423.5 g/mol
InChI Key: UDUVJKUVPKDOEI-UHFFFAOYSA-N
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Description

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione is a synthetic organic compound with the molecular formula C22H34NO5P and a molecular weight of 423.5 g/mol. This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with phosphorylating agents. One common method involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux conditions . The yield of this reaction ranges from 47% to 95%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated isoindole derivatives, while reduction can produce different isoindoline compounds.

Scientific Research Applications

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial effects.

    Medicine: Explored as a candidate for Alzheimer’s therapy due to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Known for its diverse biological activities, including anti-inflammatory and antibacterial effects.

    Phthalimide: Another isoindole derivative with applications in pharmaceuticals and agriculture.

Uniqueness

2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione is unique due to its specific phosphorylated structure, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes makes it a promising candidate for neurodegenerative disease research .

Properties

IUPAC Name

2-(10-diethoxyphosphoryldecyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34NO5P/c1-3-27-29(26,28-4-2)18-14-10-8-6-5-7-9-13-17-23-21(24)19-15-11-12-16-20(19)22(23)25/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUVJKUVPKDOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556800
Record name Diethyl [10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120818-68-0
Record name Diethyl [10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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